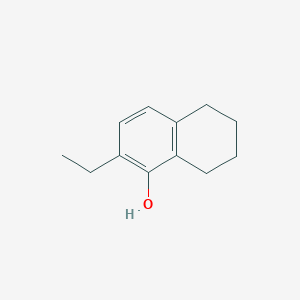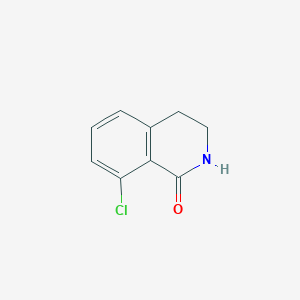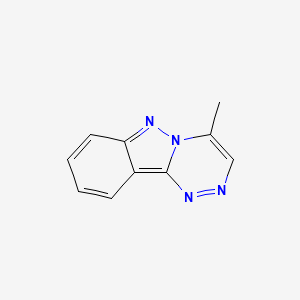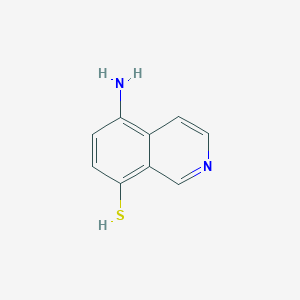
2-Methoxy-3-methyl-3H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Methoxy-3-methyl-3H-purin-6-amine involves the reaction of aniline with 3-methylpurine in the presence of hydrogen gas. This reaction typically occurs under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxy-3-methyl-3H-purin-6-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other derivatives with altered functional groups.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce various functional groups into the purine ring.
Applications De Recherche Scientifique
2-Methoxy-3-methyl-3H-purin-6-amine has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of other organic compounds and can be used in spectroscopic studies.
Biology: This compound can be used in studies related to nucleic acids and their interactions.
Industry: It can be used in the production of various pharmaceuticals and as a reagent in chemical manufacturing processes
Mécanisme D'action
The mechanism of action of 2-Methoxy-3-methyl-3H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
3-Methyladenine: Another 6-aminopurine derivative with similar structural features.
6-Amino-3-methylpurine: Shares the purine ring structure with an amino group at position 6.
Uniqueness: 2-Methoxy-3-methyl-3H-purin-6-amine is unique due to the presence of both a methoxy group and a methyl group on the purine ring. This combination of functional groups can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C7H9N5O |
|---|---|
Poids moléculaire |
179.18 g/mol |
Nom IUPAC |
2-methoxy-3-methyl-7H-purin-6-imine |
InChI |
InChI=1S/C7H9N5O/c1-12-6-4(9-3-10-6)5(8)11-7(12)13-2/h3,8H,1-2H3,(H,9,10) |
Clé InChI |
MQYORICFFGDTSY-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=N)N=C1OC)NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde](/img/structure/B11910457.png)



![3-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11910479.png)


![Methyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11910505.png)

![4-Oxo-4,5,6,7-tetrahydro-3H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B11910514.png)
